molecular formula C₆H₁₂O₈ B1147183 D-Galacturonic Acid Monohydrate CAS No. 91510-62-2

D-Galacturonic Acid Monohydrate

Cat. No. B1147183
CAS RN: 91510-62-2
M. Wt: 212.15
InChI Key:
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Description

Synthesis Analysis

The synthesis of D-Galacturonic acid derivatives has been explored in various studies. For instance, a concise synthesis approach was described for a differentially protected D-Galacturonic acid thioglycoside, highlighting key steps such as an Evans aldol reaction and a tandem-PMB-deprotection/cyclization to thioglycosides. This method was integral to constructing potent immunomodulating glycosphingolipids (Stallforth, Adibekian, & Seeberger, 2008).

Molecular Structure Analysis

The molecular structure of D-Galacturonic acid monohydrate has been elucidated through techniques such as solid-state NMR and X-ray diffraction. These studies reveal the chair-shaped, pyranose ring conformation of the acid, and the extensive hydrogen-bonded lattice linking the acid and water molecules, providing insights into its structural dynamics (Tang, Belton, Davies, & Hughes, 2001).

Chemical Reactions and Properties

D-Galacturonic acid's reactivity has been a subject of study, particularly in nonenzymatic browning reactions, where it demonstrates rapid and intensive reactions compared to other uronic acids. The formation of specific degradation products like reductic acid and furan-2-carboxaldehyde indicates its high reactivity and the impact of its hemiacetal ring structures on browning behavior and reaction pathways (Wegener, Bornik, & Kroh, 2015).

Physical Properties Analysis

Studies on the physical properties of D-Galacturonic acid monohydrate, such as molecular motions, have been conducted using 1H NMR. These investigations into spin-lattice relaxation times and second moments over a range of temperatures have provided a deeper understanding of its behavior in the solid state (Tang & Belton, 1998).

Scientific Research Applications

  • Bioconversion and Metabolic Engineering :

    • D-Galacturonic acid is used as a substrate for bioconversions, as pectin-rich biomass is abundant and easily hydrolyzed. For instance, certain filamentous fungi strains have been engineered to convert D-Galacturonic acid to L-Galactonic acid, a significant intermediate in eukaryotic pathways for D-Galacturonic acid catabolism (Kuivanen et al., 2012).
    • Metabolic engineering efforts have also been directed at transforming D-Galacturonic acid to L-ascorbic acid (vitamin C) in filamentous fungi, demonstrating the potential of D-Galacturonic acid as a precursor in L-ascorbic acid biosynthesis (Kuivanen et al., 2015).
  • Plant Pathology and Virulence :

    • Research on Botrytis cinerea, a plant pathogen, indicates that mutants deficient in D-Galacturonic acid catabolism show reduced virulence on certain plants, suggesting an important role of D-Galacturonic acid as a carbon nutrient for the pathogen in these hosts (Zhang & van Kan, 2013).
  • Enzymatic Studies and Structural Analysis :

    • Enzymes involved in the oxidative pathway of D-Galacturonic acid, like Keto-deoxy-D-galactarate (KDG) dehydratase, have been studied and crystallized to understand their structure and function, which aids in engineering them for biorefinery-based applications (Taberman et al., 2014).
  • Novel Pathways and Microbial Metabolism :

    • A study on Rhodosporidium toruloides, a basidiomycete yeast, reveals an efficient metabolic pathway for D-Galacturonic acid, indicating its potential in the conversion of pectin-rich waste streams (Protzko et al., 2019).

Safety And Hazards

D-Galacturonic Acid Monohydrate is toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, such as chemical-resistant rubber gloves and chemical safety goggles, is advised .

Relevant Papers Several papers have been identified that provide further information on D-Galacturonic Acid Monohydrate . These papers cover topics such as its synthesis, chemical reactions, and applications in biochemical research and pharmaceuticals.

properties

CAS RN

91510-62-2

Product Name

D-Galacturonic Acid Monohydrate

Molecular Formula

C₆H₁₂O₈

Molecular Weight

212.15

Origin of Product

United States

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